molecular formula C18H16BrF3N2S B5204011 4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5204011
M. Wt: 429.3 g/mol
InChI Key: XQKXFRZLDUWZEF-UHFFFAOYSA-N
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Description

4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the thiazole ring contributes to its stability and reactivity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
  • **4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrochloride
  • **4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrosulfate

Uniqueness

The presence of the trifluoromethyl group in 4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide distinguishes it from other similar compounds, enhancing its lipophilicity and metabolic stability. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2S.BrH/c1-11-6-7-12(2)15(8-11)16-10-24-17(23-16)22-14-5-3-4-13(9-14)18(19,20)21;/h3-10H,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXFRZLDUWZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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